molecular formula C13H11ClO4S2 B068548 Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate CAS No. 175137-60-7

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate

Cat. No.: B068548
CAS No.: 175137-60-7
M. Wt: 330.8 g/mol
InChI Key: QYCQNXGCCPPUIT-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a thiophene carboxylate core with a 4-chlorophenylsulfonyl moiety, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in the development of novel heterocyclic compounds, particularly as a key intermediate in the exploration of potential enzyme inhibitors and receptor modulators. The sulfonyl group adjacent to the electron-rich thiophene ring provides a versatile handle for further functionalization, while the ester group offers opportunities for hydrolysis or transesterification. Researchers utilize this compound in the design and synthesis of targeted libraries for high-throughput screening against various biological targets, with potential relevance in central nervous system (CNS) and metabolic disorder research. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S2/c1-8-11(7-19-12(8)13(15)18-2)20(16,17)10-5-3-9(14)4-6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCQNXGCCPPUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380931
Record name Methyl 4-(4-chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-60-7
Record name Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Sulfonating agent : 4-Chlorobenzenesulfonyl chloride (1.2–1.5 equivalents)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Pyridine or triethylamine (to neutralize HCl byproduct)

  • Temperature : 0–25°C

  • Reaction time : 4–6 hours

Yield and Side Products

  • Primary product yield : 70–85%

  • Common side products :

    • Di-sulfonated derivatives (<5%)

    • Ring-opened byproducts under prolonged reaction times

Esterification of the Carboxylic Acid Moiety

The carboxylic acid at position 2 is esterified to enhance stability and solubility. Two primary methods are employed:

Fischer Esterification

  • Reactants : Thiophene-2-carboxylic acid, methanol (excess)

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%)

  • Conditions : Reflux at 65°C for 12–18 hours

  • Yield : 80–90%

Steglich Esterification

  • Reactants : Carboxylic acid, methyl iodide

  • Base : Potassium carbonate

  • Solvent : Acetone or DMF

  • Temperature : 50–60°C

  • Yield : 85–95%

Purification and Isolation

Crude product purification is critical due to the compound’s tendency to form polymorphs.

Column Chromatography

  • Stationary phase : Silica gel (200–300 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

  • Recovery : 70–80%

Recrystallization

  • Solvent system : Ethanol/water (4:1)

  • Crystal morphology : Needle-like crystals

  • Purity : >98% (HPLC)

Alternative Synthetic Routes

Reductive Alkylation Approach

A modified pathway employs diisobutylaluminium hydride (DIBAL-H) for selective reduction:

StepReagents/ConditionsYield
Reduction of methyl esterDIBAL-H (1 M in toluene), THF/CH₂Cl₂ (2:1), 0°C, 5 h87%

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

One-Pot Synthesis

Recent advancements explore tandem sulfonation-esterification in a single reactor:

  • Catalyst : Zeolite-supported sulfonic acid

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 68% (needs optimization)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Fischer Esterification Cost-effective, scalableLong reaction time, acidic conditions80–90%
Steglich Esterification Mild conditions, high yieldExpensive reagents85–95%
DIBAL-H Reduction Selective, avoids acidsRequires strict temperature control87%

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹) :

    • S=O stretch: 1247–1274

    • C=O (ester): 1704

  • ¹H NMR (CDCl₃) :

    • δ 2.45 (s, 3H, CH₃-thiophene)

    • δ 3.90 (s, 3H, OCH₃)

    • δ 7.60–7.85 (m, 4H, Ar-H)

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 70:30)

  • Melting point : 123–124°C

Challenges and Optimization Strategies

Sulfonation Regioselectivity

The electron-rich thiophene ring favors sulfonation at position 4, but competing reactions occur if:

  • Excess sulfonyl chloride is used (di-sulfonation).

  • Temperature exceeds 30°C (ring degradation).

Ester Hydrolysis Mitigation

To prevent ester group hydrolysis during workup:

  • Use neutral pH buffers during aqueous extraction.

  • Avoid prolonged exposure to moisture .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate (CAS: 532386-24-6)

  • Key Features: Ethyl ester at position 3. Cyanoacetyl amino group at position 2. 4-Chlorophenyl substituent at position 4.
  • The ethyl ester may confer higher lipophilicity than the methyl ester in the target compound, affecting metabolic stability in biological systems.
  • Applications : Used as an intermediate in organic synthesis, particularly in the development of heterocyclic pharmaceuticals .

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

  • Key Features: Amino group at position 3. Methyl group at position 4. Methyl ester at position 2.
  • Comparison: The amino group increases nucleophilicity, making this compound reactive in coupling reactions, unlike the sulfonyl-substituted target compound. Lacks the electron-withdrawing sulfonyl group, resulting in a higher electron density on the thiophene ring.
  • Applications : Serves as a building block in synthesizing functionalized thiophenes for optoelectronic materials .

Methyl 3-[(4-Carbamoylphenyl)Sulfamoyl]Thiophene-2-Carboxylate (CAS: 941935-94-0)

  • Molecular Formula : C₁₃H₁₂N₂O₅S₂.
  • Molecular Weight : 340.4 g/mol.
  • Key Features :
    • Sulfamoyl group linked to a 4-carbamoylphenyl moiety at position 3.
    • Methyl ester at position 2.
  • The absence of the 4-chlorophenyl group reduces steric bulk compared to the target compound.
  • Applications : Investigated in medicinal chemistry for targeting sulfonamide-sensitive enzymes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate 175137-60-7 C₁₃H₁₁ClO₄S₂ 330.81 4-Chlorophenylsulfonyl, Methyl ester Synthetic intermediate (probable)
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 532386-24-6 C₁₆H₁₄ClN₂O₃S N/A Cyanoacetyl amino, Ethyl ester Pharmaceutical intermediate
Methyl 3-amino-4-methylthiophene-2-carboxylate N/A C₈H₉NO₂S N/A Amino, Methyl ester Optoelectronic materials
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate 941935-94-0 C₁₃H₁₂N₂O₅S₂ 340.40 Sulfamoyl-carbamoyl, Methyl ester Enzyme inhibition studies

Key Research Findings

  • Steric Considerations : The 4-chlorophenyl group in the target compound introduces steric hindrance, which may limit reactivity in substitution reactions but improve binding specificity in biological targets.
  • Solubility Trends: Compounds with polar groups (e.g., cyanoacetyl amino, sulfamoyl-carbamoyl) exhibit higher aqueous solubility than the target compound, which is more lipophilic due to its methyl ester and chlorophenyl groups .

Biological Activity

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate, with the CAS number 175137-60-7, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by its thiophene ring structure, which is modified by a sulfonyl group and a chlorophenyl moiety. The unique combination of these functional groups contributes to its pharmacological potential.

  • Molecular Formula : C13H11ClO4S2
  • Molecular Weight : 330.81 g/mol
  • Structure : The compound features a thiophene ring, a sulfonyl group, and a methyl ester, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl and carbonyl groups can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzymatic activity.
  • Protein Binding : The compound may interact with proteins such as bovine serum albumin (BSA), influencing pharmacokinetics and bioavailability.
  • Antimicrobial Activity : The structural components allow for interactions with bacterial cell membranes and enzymatic pathways critical for bacterial survival.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study showed moderate to strong activity against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE) enzymes. These activities are relevant in treating conditions like urinary tract infections and Alzheimer's disease, respectively .

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized derivatives were tested for antibacterial efficacy. Compounds with similar structural motifs showed effective inhibition against multiple bacterial strains, highlighting the potential of thiophene derivatives in antibiotic development .
  • Enzyme Inhibition Studies : In vitro studies demonstrated that several derivatives exhibited strong urease inhibition, making them candidates for further development as therapeutic agents against urea-splitting bacteria .
  • Molecular Docking Studies : Computational studies have illustrated how these compounds interact with target proteins at the molecular level, providing insights into their binding affinities and potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntibacterial ActivityAChE InhibitionUrease Inhibition
This compoundModerate to strongStrongStrong
Related Thiophene Derivative AWeakModerateModerate
Related Thiophene Derivative BStrongWeakStrong

Q & A

Basic: What are the standard synthetic routes for Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

Sulfonation : Introducing the sulfonyl group via chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid side reactions.

Esterification : Methylation of the carboxyl group using methanol and acid catalysts (e.g., H₂SO₄) or diazomethane.

Functionalization : Coupling the 4-chlorophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Key variables to optimize include solvent polarity (e.g., dichloromethane for sulfonation), temperature gradients, and catalyst loading (e.g., Pd for cross-coupling). Purity is ensured via column chromatography and recrystallization .

Advanced: How can reaction conditions be optimized to improve yield and purity in the sulfonation step?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Maintaining sub-10°C during sulfonation to minimize decomposition.
  • Solvent Selection : Using anhydrous dichloromethane or chlorobenzene to stabilize reactive intermediates.
  • Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
    Advanced characterization tools like in situ IR spectroscopy or HPLC monitoring can track reaction progress and identify byproducts. Fractional crystallization in hexane/ethyl acetate mixtures improves purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl).
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 351.2) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms sulfonyl group orientation .

Advanced: How can crystallographic data resolve ambiguities in the sulfonyl group’s spatial arrangement?

Methodological Answer:
Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can:

  • Analyze anisotropic displacement parameters to assess sulfonyl group rigidity.
  • Compare observed vs. calculated electron density maps to detect positional disorder.
  • Apply Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···O bonds) influencing conformation. CIF files from Acta Crystallographica datasets (e.g., ) provide reference frameworks for comparative studies .

Basic: What biological activity screening methods are applicable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green phosphate detection).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled antagonists.
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
    Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., vs. mammalian cells) are critical for validation .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Bcl-2 proteins ).
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess sulfonyl group flexibility and ligand-target stability.
    Validation via synthetic analogs (e.g., methyl-to-ethyl ester modifications) and in vitro testing refines predictions .

Basic: How is purity assessed, and what are common impurities?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect unreacted precursors (retention time shifts).
  • TLC : Silica gel plates (ethyl acetate/hexane) identify sulfonic acid byproducts (Rf < 0.3 vs. product Rf ~0.6).
    Common impurities include des-methyl esters (hydrolysis products) and chlorophenyl regioisomers. Recrystallization in ethanol/water (7:3) removes polar impurities .

Advanced: How to address contradictions in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., PubChem BioAssay) and apply statistical weighting for sample size/quality.
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and CRISPR-Cas9 knockouts for target relevance.
  • Proteomics Profiling : SILAC-based mass spectrometry identifies off-target interactions explaining variability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
  • Storage : Anhydrous conditions (desiccator with P₂O₅) at 2–8°C to prevent hydrolysis. MSDS indicates LD₅₀ > 500 mg/kg (oral, rat), classifying it as Category 4 acute toxicity .

Advanced: How to analyze thermal degradation products under accelerated stability conditions?

Methodological Answer:

  • TGA/DSC : Track mass loss (TGA) and endothermic peaks (DSC) at 150–200°C to identify decomposition onset.
  • LC-MS/MS : Characterize degradation products (e.g., sulfonic acids via ester hydrolysis).
  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via NMR for structural changes. Stabilizers like BHT (0.1% w/w) can inhibit radical-mediated degradation .

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